Methyl 2-(furan-2-carbonylamino)benzoate
Description
Methyl 2-(furan-2-carbonylamino)benzoate is a benzoic acid derivative featuring a furan-2-carbonylamino substituent at the 2-position of the benzene ring, esterified with a methyl group.
Properties
CAS No. |
60943-80-8 |
|---|---|
Molecular Formula |
C13H11NO4 |
Molecular Weight |
245.23 g/mol |
IUPAC Name |
methyl 2-(furan-2-carbonylamino)benzoate |
InChI |
InChI=1S/C13H11NO4/c1-17-13(16)9-5-2-3-6-10(9)14-12(15)11-7-4-8-18-11/h2-8H,1H3,(H,14,15) |
InChI Key |
KDYJZZRGSCMQNQ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC=CO2 |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC=CO2 |
Other CAS No. |
60943-80-8 |
Origin of Product |
United States |
Comparison with Similar Compounds
2-Chloro-4-nitrobenzyl 2-(2-furoylamino)benzoate (C₁₉H₁₃ClN₂O₆)
- Structural Differences: The benzyl ester group is substituted with a chloro-nitrobenzyl moiety instead of a methyl ester.
- Molecular Weight: 400.77 g/mol (vs. 275.25 g/mol for this compound).
Mefenamic Acid (C₁₅H₁₅NO₂)
- Structural Differences: Features a 2-(2,3-dimethylphenyl)amino substituent instead of the furan-2-carbonylamino group. The absence of the ester group (carboxylic acid instead) increases polarity and acidity (pKa ~4.2) .
- Physicochemical Properties: Lower logP (3.02) compared to this compound (estimated logP ~2.5–3.0), indicating differences in lipophilicity due to substituent effects .
Methyl 2-[(Phenoxycarbonyl)amino]benzoate
- Structural Differences: Replaces the furan-2-carbonyl group with a phenoxycarbonyl moiety.
Physicochemical Properties
Key Observations :
- Electron-withdrawing substituents (e.g., Cl, NO₂) increase molecular weight and logP, reducing aqueous solubility.
- The furan ring in this compound may contribute to moderate lipophilicity, comparable to Mefenamic Acid but lower than its chloro-nitrobenzyl analog .
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